Amitriptyline N-Oxide-13C3

Bioanalysis LC-MS/MS Internal Standard Selection

Quantifying amitriptyline N-oxide in biological matrices without a matched internal standard compromises accuracy due to ion suppression and ex vivo reduction artifacts (14-88% back-conversion to parent amine). Amitriptyline N-Oxide-13C3 is the definitive 13C3-labeled IS for isotope dilution LC-MS/MS. • Co-elutes identically with native analyte, fully compensating for matrix effects that deuterated analogs may miss. • Tracks and corrects analyte-specific degradation in DBS sampling, preventing overestimation of amitriptyline. • Supplied with comprehensive COA; supports ANDA method validation and QC workflows per ICH/FDA guidelines.

Molecular Formula C₁₇¹³C₃H₂₃NO
Molecular Weight 296.38
Cat. No. B1161675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptyline N-Oxide-13C3
Synonyms3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-Oxide-13C3;  10,11-Dihydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine N-Oxide-13C3;  Amitriptyline Oxide-13C3;  Amitriptylinoxide-13C3;  Equilibrin-13C3
Molecular FormulaC₁₇¹³C₃H₂₃NO
Molecular Weight296.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amitriptyline N-Oxide-13C3 Overview


Amitriptyline N-Oxide-13C3 is a stable isotope-labeled analog of amitriptyline N-oxide, a major oxidative metabolite of the tricyclic antidepressant amitriptyline [1]. This compound incorporates three 13C atoms into the molecular structure, resulting in a molecular weight of 296.38 g/mol and molecular formula C₁₇¹³C₃H₂₃NO . Amitriptyline N-oxide is formed endogenously via N-oxidation of amitriptyline and is pharmacologically relevant as it undergoes substantial reduction back to the parent amine in vivo [1][2]. The 13C3-labeled version serves as an ideal internal standard (IS) for the accurate quantification of amitriptyline N-oxide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), leveraging the principle of isotope dilution mass spectrometry (IDMS) to correct for matrix effects, sample preparation losses, and instrument variability [3].

Workflow LC-MS/MS bioanalysis of amitriptyline N-oxide
Selection 13C3-labeled internal standard for IDMS-based quantification
Use Context Matrix-effect correction and sample preparation normalization

Amitriptyline N-Oxide-13C3: Why 13C-Labeling Matters


Using unlabeled amitriptyline N-oxide as an internal standard for the quantification of amitriptyline N-oxide is analytically invalid due to the inability to distinguish the IS from the endogenous or incurred analyte by mass spectrometry. Even closely related structural analogs (e.g., amitriptyline-d3, nortriptyline, or other tricyclic antidepressants) cannot substitute for Amitriptyline N-Oxide-13C3 due to differences in chromatographic retention time, ionization efficiency, and extraction recovery, which undermine accurate compensation for matrix effects in LC-MS/MS [1]. Critically, amitriptyline N-oxide exhibits chemical lability under certain bioanalytical conditions, undergoing ex vivo reduction back to amitriptyline at rates ranging from 10% to 88% depending on the sampling substrate, which can lead to substantial overestimation of the parent drug if not properly controlled with a matched stable isotope-labeled IS [2]. A 13C-labeled IS, such as Amitriptyline N-Oxide-13C3, co-elutes identically with the native analyte and experiences the same degree of ion suppression or enhancement, a level of compensation that deuterated analogs may fail to achieve due to subtle chromatographic isotope effects in UPLC applications [3].

! Unlabeled amitriptyline N-oxide co-elutes with the analyte and may result in indistinguishable MS signals, compromising quantification.
! Deuterated IS may exhibit slight chromatographic separation, potentially leading to differential ion suppression and inaccurate matrix-effect compensation.
! Structural analogs such as nortriptyline may differ in retention time and recovery, limiting effective matrix-effect correction.

Amitriptyline N-Oxide-13C3 Evidence Guide


Ion Suppression Compensation: 13C vs. Deuterated IS

In a systematic investigation comparing the performance of 13C-labeled and 2H (deuterium)-labeled internal standards for UPLC-MS/MS bioanalysis, 13C-labeled ISs demonstrated improved ability to compensate for ion suppression effects compared to their deuterated counterparts [1]. The 13C-labeled IS co-eluted perfectly with the native analyte across different chromatographic conditions, whereas deuterated IS exhibited slight chromatographic separation, which can lead to differential matrix effects and quantitative bias [1].

Ion suppression compensation
Head-to-head
13C-IS: improved ion suppression compensation; 2H-IS: slight chromatographic separation
Supports 13C-IS selection for UPLC-MS/MS
Reported in amphetamine/methamphetamine urine assay
Bioanalysis LC-MS/MS Internal Standard Selection Matrix Effects

Ex Vivo N-Oxide Instability in Dried Blood Spots

Amitriptyline N-oxide is chemically labile and undergoes ex vivo reduction to amitriptyline during dried blood spot (DBS) sampling. A controlled study demonstrated that the extent of N-oxide degradation back to the parent amine is highly dependent on the card substrate, ranging from 14% to 88% for amitriptyline N-oxide [1]. This ex vivo conversion enriches the parent compound response, leading to overestimation of circulating amitriptyline concentrations and inaccurate pharmacokinetic profiles if not corrected with a matched stable isotope-labeled IS [1].

Ex vivo DBS instability
Head-to-head
Amitriptyline N-oxide: 14–88% reduction to parent; Clozapine N-oxide: 22–59%
Matched IS required to correct analyte-specific degradation
DBS card-dependent; 2 h drying
Dried Blood Spot Metabolite Stability Pharmacokinetics Bioanalytical Method Validation

Pharmacokinetic Profile: N-Oxide vs. Amitriptyline

A head-to-head pharmacokinetic study in healthy volunteers (n=11) comparing single oral doses of 50 mg amitriptylinoxide (amitriptyline N-oxide) versus 50 mg amitriptyline revealed that the plasma concentration of the N-oxide, as reflected by the area under the time curve (AUC), exceeds that of its metabolite amitriptyline by twelvefold . The N-oxide is more rapidly absorbed and eliminated with a mean half-life of 1.5 hours, whereas amitriptyline formation from the oxide produces plasma concentration-time profiles similar to those after direct amitriptyline ingestion .

PK profile: N-oxide vs. amitriptyline
Head-to-head
N-oxide AUC 12-fold > formed amine; t½ 1.5 h
Distinct PK profile mandates dedicated N-oxide IS
50 mg oral dose; healthy volunteers (n=11)
Pharmacokinetics Metabolism Tricyclic Antidepressants In Vivo Reduction

In Vivo N-Oxide Reduction to Parent Amine

Following oral administration of amitriptyline N-oxide (equivalent to 100 mg amitriptyline base) to a human volunteer, approximately 70% of the dose underwent reduction at the N-oxide group, and comparison of plasma AUCs indicated a 55% reduction to the parent amine [1]. Additionally, 15% of the administered N-oxide dose was excreted unchanged in urine within 14 hours [1]. This substantial and variable reduction in vivo creates a complex interconversion between the N-oxide metabolite and the parent drug, necessitating an IS that can independently quantify the N-oxide without interference from the parent amine.

In vivo N-oxide reduction
Head-to-head
~55–70% reduction to parent; 15% excreted unchanged
High interconversion requires independent N-oxide quantification
Human volunteer; 28 h monitoring
Drug Metabolism Reductive Metabolism Amine Oxide Reduction Pharmacokinetic Modeling

13C3 Mass Shift for Unambiguous MS/MS Detection

The incorporation of three 13C atoms into amitriptyline N-oxide produces a net mass increase of +3 Da (molecular weight 296.38 vs. 293.38 for unlabeled) . This mass shift is sufficient to ensure baseline resolution between the native analyte and the IS in the mass spectrometer, even when the native analyte contains natural-abundance 13C isotopologues. The stable isotope label is strategically placed at three carbon positions, as evidenced by the InChI annotation showing 13C substitution at positions i1, i2, and i15 .

13C3 mass shift
Supporting evidence
+3 Da (MW 296.38 vs. 293.38)
Enables interference-free MS/MS channel
Based on molecular formula; strategic 13C placement
Mass Spectrometry Isotope Dilution MRM Transitions Internal Standard

Regulatory-Grade Characterization for ANDA/DMF

Amitriptyline N-Oxide-13C3 is supplied as a fully characterized reference standard suitable for Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) filings, and method validation (AMV) activities in pharmaceutical quality control (QC) settings [1]. Products undergo thorough characterization and are supplied with detailed Certificates of Analysis (COA) and analytical data that meet regulatory requirements [1]. The compound is also applicable for use as an impurity reference standard in stability studies and for identifying unknown impurities [1].

Characterization documentation
Data to verify
Full characterization data and COA supplied
May support method validation documentation
Supplier characterization; review for specific needs
Regulatory Compliance Reference Standard Method Validation Pharmaceutical Quality Control

Amitriptyline N-Oxide-13C3 Application Scenarios


LC-MS/MS Method Validation in Plasma/Serum

Amitriptyline N-Oxide-13C3 serves as the definitive internal standard for developing and validating LC-MS/MS methods targeting amitriptyline N-oxide in human or animal plasma/serum. The matched 13C3-labeled IS ensures perfect chromatographic co-elution and compensates for the ion suppression effects commonly encountered in biological matrices [1]. This scenario is critical for laboratories conducting therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies of amitriptyline, or bioequivalence trials where accurate quantification of the N-oxide metabolite is required alongside parent amitriptyline and nortriptyline.

DBS Pharmacokinetic Studies with Stability Correction

In DBS-based PK studies, where amitriptyline N-oxide has been shown to undergo extensive card-dependent degradation (14-88% reduction to parent amine ex vivo), Amitriptyline N-Oxide-13C3 is essential as a procedural internal standard added prior to blood spotting [2]. The IS tracks and corrects for analyte-specific degradation during sample collection, drying, storage, and extraction, preventing the overestimation of amitriptyline concentrations and ensuring accurate PK parameter estimation. This application is particularly valuable for discovery DMPK studies in rodents where serial microsampling is required.

Regulated Bioanalysis for ANDA and QC

Amitriptyline N-Oxide-13C3 is procured by pharmaceutical companies and contract research organizations (CROs) for use as a reference standard in analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Application (ANDA) submissions for generic amitriptyline products [3]. The compound′s comprehensive Certificate of Analysis (COA) and regulatory-compliant documentation facilitate method transfer, stability studies, and impurity profiling in accordance with FDA and ICH guidelines.

Metabolic Fate & DDI Studies of N-Oxide Reduction

Given that approximately 55-70% of amitriptyline N-oxide is reduced in vivo to the active parent amine, Amitriptyline N-Oxide-13C3 enables researchers to independently trace the disposition of the N-oxide species in metabolic fate studies, drug-drug interaction (DDI) assessments, and pharmacogenetic investigations [4]. The 13C3-labeled IS allows for the discrimination between exogenously administered N-oxide and endogenously formed metabolite, providing mechanistic insight into the reductive metabolism mediated by gut microbiota or hepatic enzymes.

Application
Selection Property
Validation Focus
Plasma/serum LC-MS/MS bioanalysis
Co-elution and matrix-effect compensation
Ion suppression and extraction recovery consistency
DBS-based pharmacokinetic research
Procedural IS for analyte stability tracking
Ex vivo degradation correction
Bioanalytical method validation
Certificate of Analysis and characterization data
Method transfer and reproducibility review
Metabolic fate and DDI studies
Independent quantification of N-oxide species
Interference-free discrimination from parent amine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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